Cas no 1017035-13-0 (4-fluoro-3-(methoxymethyl)benzonitrile)

4-fluoro-3-(methoxymethyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 4-fluoro-3-(methoxymethyl)benzonitrile
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- MDL: MFCD09938614
- インチ: 1S/C9H8FNO/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4H,6H2,1H3
- InChIKey: OSUBFWPHMCNSDM-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(F)C(COC)=C1
計算された属性
- せいみつぶんしりょう: 165.058992g/mol
- どういたいしつりょう: 165.058992g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 165.16g/mol
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 33Ų
4-fluoro-3-(methoxymethyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-295122-5.0g |
4-fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95.0% | 5.0g |
$1530.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024849-5g |
4-Fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95% | 5g |
¥8925.0 | 2023-04-06 | |
Ambeed | A1087796-1g |
4-Fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95% | 1g |
$596.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024849-1g |
4-Fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95% | 1g |
¥4466.0 | 2023-04-06 | |
Enamine | EN300-295122-0.05g |
4-fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95.0% | 0.05g |
$101.0 | 2025-02-20 | |
Enamine | EN300-295122-2.5g |
4-fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95.0% | 2.5g |
$1034.0 | 2025-02-20 | |
1PlusChem | 1P01B4DH-500mg |
4-fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95% | 500mg |
$488.00 | 2025-03-19 | |
Enamine | EN300-295122-1g |
4-fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95% | 1g |
$528.0 | 2023-09-06 | |
A2B Chem LLC | AV97701-2.5g |
4-fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
Aaron | AR01B4LT-100mg |
4-Fluoro-3-(methoxymethyl)benzonitrile |
1017035-13-0 | 95% | 100mg |
$234.00 | 2025-02-09 |
4-fluoro-3-(methoxymethyl)benzonitrile 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
4-fluoro-3-(methoxymethyl)benzonitrileに関する追加情報
Introduction to 4-Fluoro-3-(Methoxymethyl)Benzonitrile (CAS No. 1017035-13-0)
4-Fluoro-3-(methoxymethyl)benzonitrile (CAS No. 1017035-13-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, which include a fluorine atom, a methoxymethyl group, and a cyano group. These functional groups contribute to its diverse chemical properties and potential applications in various industries.
The chemical structure of 4-fluoro-3-(methoxymethyl)benzonitrile can be represented as C9H9FNO2. The presence of the fluorine atom imparts unique electronic and steric properties, making it an attractive candidate for the synthesis of more complex molecules. The methoxymethyl group adds further functionality, enhancing the compound's solubility and reactivity in different solvents. The cyano group, a key feature of nitriles, is known for its ability to undergo various chemical transformations, including hydrolysis to carboxylic acids and reduction to primary amines.
In recent years, 4-fluoro-3-(methoxymethyl)benzonitrile has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of new antiviral agents. The unique combination of functional groups in 4-fluoro-3-(methoxymethyl)benzonitrile allows for the creation of molecules with enhanced biological activity and improved pharmacokinetic properties.
Beyond pharmaceuticals, 4-fluoro-3-(methoxymethyl)benzonitrile has also found applications in materials science. Its ability to form stable complexes with various metals makes it a valuable precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with a wide range of applications, including gas storage, catalysis, and drug delivery. A recent study in the Journal of Materials Chemistry A demonstrated the use of 4-fluoro-3-(methoxymethyl)benzonitrile-based MOFs for efficient carbon dioxide capture and storage.
The synthesis of 4-fluoro-3-(methoxymethyl)benzonitrile typically involves several steps, starting from readily available starting materials. One common approach is the reaction of 4-fluorobenzonitrile with chloromethylether in the presence of a base such as potassium carbonate. This reaction yields the desired product with high purity and yield. The synthetic route can be optimized to improve efficiency and reduce environmental impact, making it suitable for large-scale production.
In terms of safety and handling, 4-fluoro-3-(methoxymethyl)benzonitrile should be managed with care due to its potential reactivity and volatility. It is recommended to handle this compound under well-ventilated conditions and to use appropriate personal protective equipment (PPE). Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.
The market demand for 4-fluoro-3-(methoxymethyl)benzonitrile is expected to grow in the coming years driven by its increasing applications in pharmaceuticals and materials science. Key players in the industry are investing heavily in research and development to explore new uses and improve existing processes. This compound's versatility and unique properties make it a valuable asset for scientists and researchers working on innovative solutions.
In conclusion, 4-fluoro-3-(methoxymethyl)benzonitrile (CAS No. 1017035-13-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and functional groups offer a wide range of opportunities for synthetic chemistry, pharmaceutical development, and materials science applications. As research continues to advance, it is likely that new uses for this compound will be discovered, further solidifying its importance in these fields.
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